Beta-Scission Product Channels: R4 Uniquely Generates Ethylene + Propionyloxy Radical
Among the four ethyl propionate radicals, only R4 (CAS 144913-92-8) undergoes β‑scission via a six-centered transition state to yield ethylene (C₂H₄) and the propionyloxy radical (CH₃CH₂C(=O)O•) [1]. R1 instead fragments to •CH₂CH₂ + •C(=O)OCH₂CH₃, R2 to CH₃CH=C=O + •OCH₂CH₃, and R3 to CH₃CH₂C(=O)• + O=CHCH₃ [1]. This product-channel specificity means that R4 is the sole EP radical whose decomposition directly feeds the ethylene pool, a key species governing flame propagation and soot precursor formation in ethyl ester combustion [2].
R1 → •CH₂CH₂ + •C(=O)OCH₂CH₃
R2 → CH₃CH=C=O + •OCH₂CH₃
R3 → CH₃CH₂C(=O)• + O=CHCH₃
| Evidence Dimension | Primary β‑scission products |
|---|---|
| Target Compound Data | R4 → C₂H₄ + CH₃CH₂C(=O)O• (Reaction 7 in [1]) |
| Comparator Or Baseline | R1 → •CH₂CH₂ + •C(=O)OCH₂CH₃ (Reaction 1); R2 → CH₃CH=C=O + •OCH₂CH₃ (Reaction 3); R3 → CH₃CH₂C(=O)• + O=CHCH₃ (Reaction 5) |
| Quantified Difference | Product sets are structurally distinct; R4 is the only channel producing closed-shell ethylene directly. |
| Conditions | Gas-phase unimolecular decomposition; computed at DLPNO-CCSD(T)/CBS//DFT level; validated against Metcalfe et al. (2007) shock-tube data [1][2]. |
Why This Matters
For procurement of kinetic data or radical precursors, selecting R4 is mandatory when the research objective is to track ethylene formation pathways or to model the six‑centered molecular elimination channel unique to ethyl esters.
- [1] Al-Khatib, M.; Kopp, W. A.; Kröger, L. C.; Leonhard, K. Isomerization and Beta-scission of Ethyl Propionate Radicals. Bachelor Thesis, RWTH Aachen University, 2019 (published 2021). View Source
- [2] Metcalfe, W. K.; Dooley, S.; Curran, H. J.; Simmie, J. M.; Pitz, W. J.; Westbrook, C. K. Experimental and Modeling Study of C₅H₁₀O₂ Ethyl and Methyl Esters. J. Phys. Chem. A 2007, 111 (19), 4001–4014. View Source
